Cas no 2408428-28-2 (3-Tert-butoxycarbonylamino cyclopentane boronic acid)

3-Tert-butoxycarbonylamino cyclopentane boronic acid 化学的及び物理的性質
名前と識別子
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- SB36035
- 3-tert-butoxycarbonylamino cyclopentane boronic acid
- 3-Tert-butoxycarbonylamino cyclopentane boronic acid
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- MDL: MFCD32062045
- インチ: 1S/C10H19NO2.BH2O2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;2-1-3/h8H,4-7H2,1-3H3,(H,11,12);2-3H
- InChIKey: SSHFSAAORCMCPV-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1CCCC1)=O.O[B]O |^1:14|
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 181
- トポロジー分子極性表面積: 78.8
3-Tert-butoxycarbonylamino cyclopentane boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0273-5g |
3-tert-butoxycarbonylamino cyclopentane boronic acid |
2408428-28-2 | 97% | 5g |
¥60158.31 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0273-50mg |
3-tert-butoxycarbonylamino cyclopentane boronic acid |
2408428-28-2 | 97% | 50mg |
1797.85CNY | 2021-07-19 | |
eNovation Chemicals LLC | Y1124943-1g |
3-tert-butoxycarbonylamino cyclopentane boronic acid |
2408428-28-2 | 95% | 1g |
$2105 | 2025-02-21 | |
eNovation Chemicals LLC | Y1124943-50mg |
3-tert-butoxycarbonylamino cyclopentane boronic acid |
2408428-28-2 | 95% | 50mg |
$285 | 2024-07-28 | |
eNovation Chemicals LLC | Y1124943-100mg |
3-tert-butoxycarbonylamino cyclopentane boronic acid |
2408428-28-2 | 95% | 100mg |
$455 | 2025-02-28 | |
eNovation Chemicals LLC | Y1124943-250mg |
3-tert-butoxycarbonylamino cyclopentane boronic acid |
2408428-28-2 | 95% | 250mg |
$665 | 2025-02-21 | |
eNovation Chemicals LLC | Y1124943-5g |
3-tert-butoxycarbonylamino cyclopentane boronic acid |
2408428-28-2 | 95% | 5g |
$7705 | 2025-02-28 | |
eNovation Chemicals LLC | Y1124943-100mg |
3-tert-butoxycarbonylamino cyclopentane boronic acid |
2408428-28-2 | 95% | 100mg |
$455 | 2025-02-21 | |
eNovation Chemicals LLC | Y1124943-50mg |
3-tert-butoxycarbonylamino cyclopentane boronic acid |
2408428-28-2 | 95% | 50mg |
$285 | 2025-02-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0273-250mg |
3-tert-butoxycarbonylamino cyclopentane boronic acid |
2408428-28-2 | 97% | 250mg |
¥5228.88 | 2025-01-21 |
3-Tert-butoxycarbonylamino cyclopentane boronic acid 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
3-Tert-butoxycarbonylamino cyclopentane boronic acidに関する追加情報
3-Tert-butoxycarbonylamino Cyclopentane Boronic Acid: A Comprehensive Overview
3-Tert-butoxycarbonylamino cyclopentane boronic acid (CAS No. 2408428-28-2) is a versatile compound with significant applications in organic synthesis and materials science. This compound, often abbreviated as t-Boc-amino cyclopentane boronic acid, has garnered attention due to its unique structural properties and functional groups. The presence of the tert-butoxycarbonyl (t-Boc) group, the amino group, and the boronic acid moiety makes it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery and advanced materials.
The t-Boc group is a well-known protecting group for amines, providing stability during synthetic transformations. Its combination with the cyclopentane ring introduces rigidity and structural diversity, while the boronic acid functionality enables cross-coupling reactions, such as Suzuki-Miyaura coupling, which are pivotal in modern organic chemistry. Recent studies have highlighted its role in constructing bioactive molecules with potential applications in oncology and neurodegenerative diseases.
One of the most notable advancements involving 3-t-Boc-amino cyclopentane boronic acid is its use in the synthesis of macrocyclic compounds. Researchers have employed this compound to create cyclic peptides and peptidomimetics with enhanced stability and bioavailability. For instance, a 2023 study demonstrated its utility in constructing a macrocycle that exhibits potent inhibitory activity against a key enzyme involved in Alzheimer's disease.
In addition to its role in drug discovery, this compound has found applications in materials science. The incorporation of 3-t-Boc-amino cyclopentane boronic acid into polymer frameworks has led to the development of stimuli-responsive materials. These materials exhibit reversible changes in their physical properties under specific conditions, such as temperature or pH changes, making them suitable for sensors and drug delivery systems.
The synthesis of 3-t-Boc-amino cyclopentane boronic acid involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Recent optimizations have focused on improving yield and reducing reaction time by employing palladium-catalyzed coupling reactions and microwave-assisted synthesis. These advancements have made the compound more accessible for large-scale applications.
From an environmental standpoint, researchers have explored the green chemistry aspects of this compound's synthesis. By utilizing biodegradable solvents and recyclable catalysts, the production process has become more sustainable. This aligns with global efforts to minimize the environmental impact of chemical manufacturing while maintaining high standards of product quality.
In conclusion, 3-t-Boc-amino cyclopentane boronic acid (CAS No. 2408428-28-2) stands out as a critical intermediate in contemporary organic synthesis. Its unique combination of functional groups and structural features makes it indispensable in drug discovery, materials science, and advanced chemical manufacturing. As research continues to uncover new applications and optimize synthetic routes, this compound will likely play an even more prominent role in shaping future innovations across various scientific disciplines.
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